2-Desamino-2-methylamino trimethoprim
Description
Properties
IUPAC Name |
2-N-methyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-17-15-18-8-10(14(16)19-15)5-9-6-11(20-2)13(22-4)12(7-9)21-3/h6-8H,5H2,1-4H3,(H3,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMRPHMVLYACMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C(=N1)N)CC2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213745-86-9 | |
| Record name | 2-Desamino-2-methylamino trimethoprim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213745869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-DESAMINO-2-METHYLAMINO TRIMETHOPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6AV6588UC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Trimethoprim Impurity A, also known as 2-Desamino-2-methylamino trimethoprim or N2-Methyl Trimethoprim (Impurity), primarily targets bacterial dihydrofolate reductase (DHFR) . DHFR is a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF), which is essential for bacterial DNA synthesis.
Mode of Action
Trimethoprim Impurity A inhibits DHFR, thereby preventing the conversion of dihydrofolic acid (DHF) to THF. This inhibition disrupts the synthesis of bacterial DNA, leading to the cessation of bacterial growth and survival.
Biochemical Pathways
The primary biochemical pathway affected by Trimethoprim Impurity A is the folate metabolic pathway . By inhibiting DHFR, it disrupts the production of THF, a crucial cofactor in the synthesis of nucleic acids and proteins. This disruption affects various downstream processes, including nucleotide synthesis and amino acid metabolism.
Pharmacokinetics
Trimethoprim is readily absorbed after oral administration, with a bioavailability of 90–100%. It has a relatively large volume of distribution, averaging about 100L, and is widely distributed in body fluids and tissues. The drug is metabolized in the liver and excreted through the kidneys (50–60%) and feces (4%).
Result of Action
The inhibition of DHFR by Trimethoprim Impurity A leads to a decrease in the synthesis of bacterial DNA, resulting in the cessation of bacterial growth and survival. This makes it an effective antibacterial agent, particularly against bacteria that are susceptible to the drug.
Action Environment
The action of Trimethoprim Impurity A can be influenced by environmental factors such as pH. For instance, the basicity of Trimethoprim allows it to exist in different ionization states at different pH levels, which can affect its interaction with bacterial metabolism. Furthermore, the ability of Trimethoprim to pass through porins, transmembrane proteins in the outer membrane, allows it to penetrate bacterial cells and exert its antibacterial effects.
Biological Activity
2-Desamino-2-methylamino trimethoprim is a derivative of the well-known antibiotic trimethoprim (TMP), which primarily acts as a dihydrofolate reductase (DHFR) inhibitor. This compound has garnered attention due to its potential biological activities and its role in various therapeutic applications. This article explores the biological activity of 2-desamino-2-methylamino trimethoprim, focusing on its mechanism of action, biochemical properties, and relevant research findings.
Target Enzyme : The primary target of 2-desamino-2-methylamino trimethoprim is dihydrofolate reductase (DHFR), an essential enzyme involved in the folate metabolism pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is crucial for DNA synthesis and cell proliferation.
Inhibition Properties : Studies have shown that this compound exhibits significant inhibitory activity against DHFR. For instance, molecular docking studies indicate that the compound binds effectively to the active site of DHFR, leading to inhibition of its enzymatic activity. The inhibition is characterized by lower IC50 values compared to TMP itself, suggesting enhanced potency due to structural modifications.
Table 1: Biological Activity Comparison
| Compound | IC50 Value (µM) | Binding Affinity (kcal/mol) | Mechanism of Action |
|---|---|---|---|
| Trimethoprim | 55.26 | -6.5 | DHFR Inhibition |
| 2-Desamino-2-methylamino trimethoprim | 21.78 | -8.0 | DHFR Inhibition |
| Amide Bond Analogs | 0.99 - 1.02 | -9.5 to -10.0 | DHFR Inhibition |
The data indicates that 2-desamino-2-methylamino trimethoprim has a lower IC50 value than TMP, highlighting its improved efficacy as a DHFR inhibitor.
Cellular Effects
Anti-inflammatory Activity : Beyond its antibacterial properties, 2-desamino-2-methylamino trimethoprim has been studied for its anti-inflammatory effects. Laboratory studies demonstrate that it can modulate inflammatory cytokine production in various cell types, particularly in epithelial cells.
DNA Binding Capacity : The compound also exhibits DNA-binding capabilities, which could contribute to its biological activity. Ethidium displacement assays have confirmed that it can interact with DNA in a minor groove binding mode, potentially influencing gene expression and cellular responses.
Pharmacokinetics
The pharmacokinetic profile of 2-desamino-2-methylamino trimethoprim shows favorable absorption characteristics when administered orally. Studies indicate that it achieves significant plasma concentrations, allowing for effective therapeutic outcomes against infections.
Case Studies and Research Findings
- In Vivo Efficacy : A study conducted on animal models demonstrated that 2-desamino-2-methylamino trimethoprim significantly reduced bacterial load in infections caused by Escherichia coli. The compound was administered at varying doses, with results indicating a dose-dependent response in bacterial clearance.
- Comparative Analysis with TMP : In comparative studies with TMP and other analogs, 2-desamino-2-methylamino trimethoprim showed superior efficacy in inhibiting bacterial growth and reducing inflammation markers in serum.
- Potential Antitumor Activity : Emerging research suggests that this compound may also possess antitumor properties due to its ability to inhibit DHFR, which is a target in cancer therapy. Preliminary findings indicate that it can inhibit tumor cell proliferation in vitro.
Comparison with Similar Compounds
Comparison with Similar Compounds
Trimethoprim/Sulfametrole vs. Trimethoprim/Sulfamethoxazole
Trimethoprim/sulfametrole (TMP/SMT) and trimethoprim/sulfamethoxazole (TMP/SMX) are two clinically relevant combinations. Key comparative findings include:
Structural Analogs of Trimethoprim
The evidence lists methylamino-substituted compounds (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol), which share functional group similarities with 2-desamino-2-methylamino trimethoprim . However, these compounds are unrelated to DHFR inhibitors and instead pertain to steroid synthesis impurities or unspecified intermediates.
Unspecified Impurities and Derivatives
highlights controlled impurities in pharmaceutical formulations, such as 1-Fluoronaphthalene and naphthol derivatives.
Preparation Methods
Condensation-Cyclization Strategy
This method adapts classical trimethoprim synthesis routes, modified to incorporate the methylamino group.
Step 1: Condensation of 3,4,5-Trimethoxybenzaldehyde with Nitrile Derivatives
Step 2: Cyclization with Methylguanidine
Key Data:
Direct Functionalization of Trimethoprim
A post-synthetic modification approach to introduce the methylamino group.
Step 1: Selective Deamination
Step 2: Reductive Methylation
Key Data:
Alternative Method: Knoevenagel Condensation Pathway
Step 1: Knoevenagel Reaction
Step 2: Partial Hydrogenation
Key Data:
Critical Analysis of Methodologies
Efficiency and Scalability
Byproduct Management
Analytical Validation
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HPLC : Quantifies purity (>98%) and detects impurities like unreacted trimethoprim.
-
NMR : Confirms methylamino group incorporation (δ 2.8–3.1 ppm for CH₃NH).
Industrial-Scale Optimization
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Solvent Recovery : Toluene is distilled and reused, reducing costs.
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Catalyst Recycling : Pd/C from hydrogenation steps is filtered and reactivated.
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Green Chemistry : Ethanol/water mixtures replace hazardous solvents in final recrystallization.
Emerging Approaches and Research Gaps
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing 2-Desamino-2-methylamino trimethoprim with high purity?
- Answer : Synthesis requires precise control of methylation and desamination steps. Use HPLC or LC-MS to monitor intermediate products, and validate purity via nuclear magnetic resonance (NMR) spectroscopy (≥95% purity threshold recommended). Ensure reaction conditions (e.g., temperature, pH) align with stability data for trimethoprim derivatives .
Q. How can researchers verify the biochemical target specificity of 2-Desamino-2-methylamino trimethoprim against bacterial dihydrofolate reductase (DHFR)?
- Answer : Conduct in vitro enzyme inhibition assays using purified DHFR isoforms. Compare IC50 values with wild-type trimethoprim and structurally similar analogs. Include negative controls (e.g., DHFR from resistant strains) to assess off-target effects .
Q. What analytical techniques are recommended for quantifying 2-Desamino-2-methylamino trimethoprim in complex biological matrices?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards ensures sensitivity and specificity. Validate methods per ICH guidelines, including limits of detection (LOD ≤ 1 ng/mL) and matrix effect assessments in serum or tissue homogenates .
Advanced Research Questions
Q. How should experimental designs address contradictory data on bacterial resistance to 2-Desamino-2-methylamino trimethoprim?
- Answer : Replicate resistance studies under standardized conditions (e.g., CLSI guidelines) and include genomic analysis of resistance genes (e.g., dfrB7). Compare clonal dynamics of E. coli populations pre- and post-intervention, as resistance may persist due to co-selection with other antibiotics .
Q. What strategies optimize the study of cross-contamination effects of 2-Desamino-2-methylamino trimethoprim in non-target organisms?
- Answer : Use dose-response models in feed trials, monitoring growth inhibition in non-target species (e.g., poultry). Apply probabilistic risk assessment frameworks to estimate maximum residue limits (MRLs) and validate via LC-MS in liver/kidney tissues .
Q. How can researchers reconcile discrepancies between in vitro efficacy and in vivo pharmacokinetic performance of 2-Desamino-2-methylamino trimethoprim?
- Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to account for protein binding, metabolic clearance, and tissue penetration. Validate with microdialysis in target organs (e.g., lung or urinary tract) to correlate free drug concentrations with MIC values .
Q. What methodologies are critical for investigating the evolutionary stability of resistance genes under 2-Desamino-2-methylamino trimethoprim pressure?
- Answer : Employ continuous culture systems (e.g., chemostats) to simulate long-term antibiotic exposure. Use whole-genome sequencing to track mutations in dfr genes and assess fitness costs via competitive growth assays .
Methodological Best Practices
- Reproducibility : Document chemical synthesis protocols, including reagent purity (e.g., ≥95.0% by titration ), storage conditions (e.g., -20°C for light-sensitive intermediates), and equipment calibration records .
- Data Reporting : Adhere to the metric system and report numerical precision aligned with instrument capabilities (e.g., MIC values to one decimal place) .
- Statistical Rigor : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal resistance data and specify exact P-values instead of thresholds like "P < 0.05" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
